alpha-Azido-omega-hydroxy icosa(ethylene glycol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

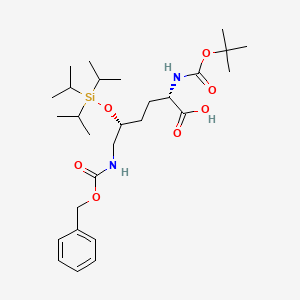

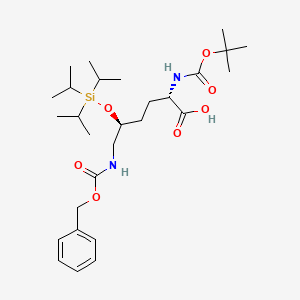

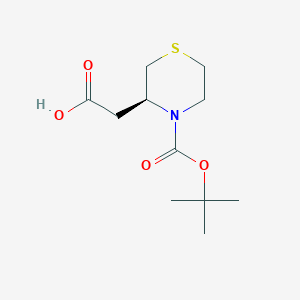

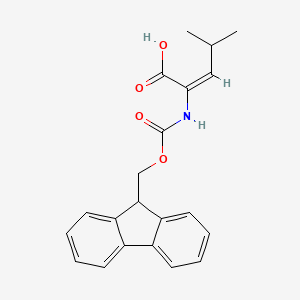

Alpha-Azido-omega-hydroxy icosa(ethylene glycol), also known as N3-PEG(20)-OH, is a laboratory chemical with the CAS No: 1637297-21-2 . It is used in the manufacture of substances .

Physical and Chemical Properties The sum formula of alpha-Azido-omega-hydroxy icosa(ethylene glycol) is C40H81N3O20 and it has a molecular weight of 924.1 g/mol .

Applications De Recherche Scientifique

Environmental Impact and Biodegradation

The environmental fate, effects, and potential risks of ethylene glycol, a component of alpha-Azido-omega-hydroxy icosa(ethylene glycol), have been extensively studied. It has been observed that ethylene glycol undergoes rapid biodegradation in both aerobic and anaerobic conditions. It is not persistent in air, surface water, soil, or groundwater and is practically non-toxic to aquatic organisms. The compound does not bioaccumulate in aquatic organisms, indicating a relatively low environmental impact (Staples et al., 2001).

Application in Nanomedicine and Bioconjugation

Poly(ethylene glycol) (PEG), a related compound, is widely used in nanomedicine and bioconjugation due to its ability to prolong blood circulation time and improve drug efficacy. PEGylation, the process of conjugating PEG to molecules, has been a standard technique for decades. However, concerns about PEG immunogenicity have been raised, leading to the formation of anti-PEG antibodies in some patients. This has highlighted the importance of developing alternative polymers to PEG for these applications (Thai Thanh Hoang Thi et al., 2020).

Role in Pervaporation Membranes

Ethylene glycol is a crucial reagent in various industries, including the manufacture of polyester and antifreeze. The pervaporation process, which uses membranes for the separation of organic and aqueous–organic solutions, is an economical and environmentally friendly technology. Recent advancements in the pervaporation of ethylene glycol-containing mixtures have shown significant potential. Membrane modification techniques such as treatment with organic solvents, introduction of non-volatile additives, and heat treatment have been explored to enhance the separation selectivity and performance of pervaporation membranes (Rostovtseva et al., 2022).

Safety Evaluation in Cosmetic Use

Polyethylene glycols and their derivatives, due to their hydrophilic nature, are commonly used in cosmetic products as surfactants, emulsifiers, cleansing agents, and skin conditioners. The safety of various PEG compounds, including PEG/PPG-17/6 copolymer and PEG-40 hydrogenated castor oil, has been extensively evaluated. These compounds are considered safe for use in cosmetics up to certain concentrations (Jang et al., 2015).

Thermal Management and Energy Applications

Ethylene glycol-based nanofluids have demonstrated significantly higher thermal conductivity and convective heat transfer characteristics compared to their base fluids. This enhanced thermal performance makes them suitable for energy harvesting, storage, and advanced cooling applications (Murshed & Castro, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Azido-PEG20-alcohol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Therefore, the primary targets of Azido-PEG20-alcohol are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

Azido-PEG20-alcohol contains an azide group that can react with molecules containing alkyne groups via a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to yield a stable triazole linkage . This reaction is a type of click chemistry, which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of product . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG20-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By acting as a linker in PROTAC molecules, Azido-PEG20-alcohol enables the selective degradation of target proteins .

Pharmacokinetics

As a peg-based compound, it is known to have increased solubility in aqueous media due to the hydrophilic peg spacer .

Result of Action

The primary result of the action of Azido-PEG20-alcohol is the selective degradation of target proteins within cells . This is achieved through its role as a linker in PROTAC molecules, which exploit the ubiquitin-proteasome system to degrade specific proteins .

Action Environment

The action, efficacy, and stability of Azido-PEG20-alcohol can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the pH, temperature, and presence of other reactive species can potentially impact the reactivity and stability of Azido-PEG20-alcohol.

Analyse Biochimique

Biochemical Properties

Azido-PEG20-alcohol plays a crucial role in biochemical reactions, primarily serving as a linker in the synthesis of PROTACs. This compound facilitates the selective degradation of target proteins by connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein . The azide group in Azido-PEG20-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, forming stable triazole linkages . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Cellular Effects

Azido-PEG20-alcohol influences various cellular processes by facilitating the targeted degradation of specific proteins. This targeted degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by degrading proteins involved in signaling pathways, Azido-PEG20-alcohol can modulate cellular responses to external stimuli . Its role in PROTACs allows for precise control over protein levels within cells, thereby influencing gene expression and metabolic activities .

Molecular Mechanism

The molecular mechanism of Azido-PEG20-alcohol involves its interaction with biomolecules through its azide and hydroxyl groups. The azide group enables the compound to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This interaction is crucial for the synthesis of PROTACs, where Azido-PEG20-alcohol links the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This process effectively reduces the levels of the target protein within the cell, altering cellular functions and pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azido-PEG20-alcohol can vary over time. The stability of the compound is generally high, but it can degrade under certain conditions, affecting its efficacy in long-term studies . In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, although prolonged exposure may lead to gradual degradation and reduced effectiveness . Long-term effects on cellular function include sustained protein degradation and modulation of cellular pathways, which can be beneficial for therapeutic applications.

Dosage Effects in Animal Models

The effects of Azido-PEG20-alcohol in animal models are dose-dependent. At lower doses, the compound effectively facilitates protein degradation without significant adverse effects . At higher doses, toxic effects may be observed, including potential off-target protein degradation and cellular toxicity . Threshold effects are critical in determining the optimal dosage for therapeutic applications, ensuring maximum efficacy with minimal toxicity.

Metabolic Pathways

Azido-PEG20-alcohol is involved in metabolic pathways that include its interaction with enzymes and cofactors necessary for its click chemistry reactions. The azide group reacts with alkyne-containing molecules, forming stable triazole linkages through CuAAC or SPAAC reactions . These reactions are facilitated by the presence of copper ions or strain-promoted conditions, respectively. The hydroxyl group of Azido-PEG20-alcohol can also undergo further derivatization, enabling its incorporation into more complex biochemical structures .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81N3O20/c41-43-42-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h44H,1-40H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLHZVCZJNPUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81N3O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

924.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)